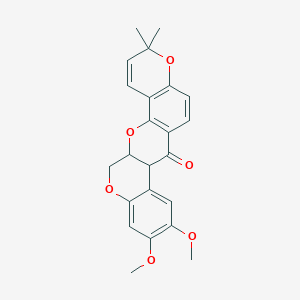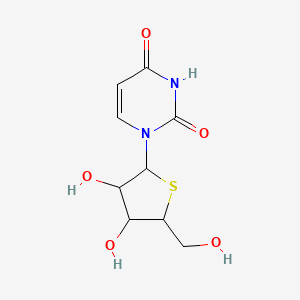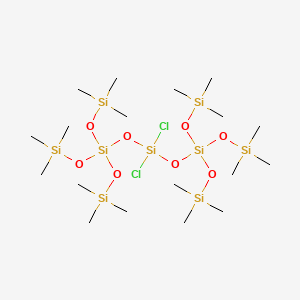
Ac-Val-Asp-Val-Ala-Asp-AFC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-Val-Asp-Val-Ala-Asp-AFC is a fluorogenic substrate used primarily for detecting the activity of caspases, which are cysteine proteases involved in apoptosis and inflammation. This compound is particularly useful in biochemical assays to measure caspase activity due to its ability to release a fluorescent signal upon cleavage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Val-Asp-Val-Ala-Asp-AFC involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Val-Asp-Val-Ala-Asp-AFC primarily undergoes enzymatic cleavage reactions. Caspases cleave the peptide bond at the aspartic acid residue, releasing the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety.
Common Reagents and Conditions
Enzymes: Caspases (e.g., caspase-1, caspase-2)
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer
Conditions: Optimal pH and temperature specific to the enzyme being studied
Major Products
The major product formed from the enzymatic cleavage of this compound is free AFC, which emits fluorescence upon excitation.
Applications De Recherche Scientifique
Ac-Val-Asp-Val-Ala-Asp-AFC is widely used in scientific research, particularly in the fields of:
Biochemistry: To study caspase activity and apoptosis pathways.
Cell Biology: To monitor cell death and inflammatory responses.
Medicine: To develop assays for diagnosing diseases involving apoptosis, such as cancer and neurodegenerative disorders.
Pharmaceutical Research: To screen for potential caspase inhibitors as therapeutic agents.
Mécanisme D'action
Ac-Val-Asp-Val-Ala-Asp-AFC functions as a substrate for caspases. Upon recognition and binding by the enzyme, the peptide bond at the aspartic acid residue is cleaved, releasing the fluorescent AFC moiety. This fluorescence can be measured to quantify caspase activity. The molecular targets are the active sites of caspases, and the pathway involves the cleavage of the peptide substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Val-Ala-Asp-AFC: Another fluorogenic substrate for caspase-1.
Ac-Tyr-Val-Ala-Asp-AFC: Used for measuring caspase-1 and caspase-4 activity.
Ac-Trp-Glu-Ala-Asp-AMC: A fluorogenic substrate for caspase-1.
Uniqueness
Ac-Val-Asp-Val-Ala-Asp-AFC is unique due to its specific sequence, which makes it a suitable substrate for caspase-2. This specificity allows for more precise studies of caspase-2 activity and its role in apoptosis and inflammation.
Propriétés
Numéro CAS |
210344-94-8 |
|---|---|
Formule moléculaire |
C33H41F3N6O12 |
Poids moléculaire |
770.7 g/mol |
Nom IUPAC |
3-[2-[[2-[[2-[(2-acetamido-3-methylbutanoyl)amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47) |
Clé InChI |
BKQMJQIAIFEZJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)

![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride](/img/structure/B13398692.png)
![sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13398698.png)

![2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid](/img/structure/B13398706.png)
![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)
![Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13398708.png)


